molecular formula C12H18N4O2S B6435204 N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549048-17-9

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435204
CAS No.: 2549048-17-9
M. Wt: 282.36 g/mol
InChI Key: OXFHFKJCIUZPET-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common method involves the reaction of pyrimidine-2-amine with a suitable aldehyde to form the pyrimidinyl-pyrrolidine intermediate. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
  • N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide
  • N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]benzenesulfonamide

Uniqueness

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-methyl-N-(1-pyrimidin-2-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-15(19(17,18)11-3-4-11)10-5-8-16(9-10)12-13-6-2-7-14-12/h2,6-7,10-11H,3-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFHFKJCIUZPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CC=N2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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